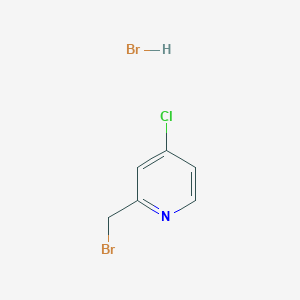

2-(Bromomethyl)-4-chloropyridine hydrobromide

Beschreibung

2-(Bromomethyl)-4-chloropyridine hydrobromide is a halogenated pyridine derivative with the molecular formula C₆H₆Br₂ClN (inferred from its free base, C₆H₅BrClN, combined with hydrobromic acid). This compound features a bromomethyl (-CH₂Br) group at the 2-position and a chlorine atom at the 4-position of the pyridine ring. Its structural properties make it a reactive alkylating agent, commonly used in pharmaceutical and agrochemical synthesis. Key identifiers include:

- SMILES: C1=CN=C(C=C1Cl)CBr

- InChIKey: GLSNQEHWJXTBDR-UHFFFAOYSA-N

- Predicted Collision Cross-Section (CCS): 131.5 Ų for the [M+H]+ adduct.

While detailed toxicological data are unavailable, its bromomethyl and chloro substituents suggest handling precautions similar to related compounds, such as avoiding skin/eye contact and inhalation.

Eigenschaften

IUPAC Name |

2-(bromomethyl)-4-chloropyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.BrH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQNAMIIEOOKGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138157-53-4 | |

| Record name | 2-(bromomethyl)-4-chloropyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-chloropyridine hydrobromide typically involves the bromination of 4-chloropyridine. The process begins with the chlorination of pyridine to form 4-chloropyridine, which is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of 2-(Bromomethyl)-4-chloropyridine hydrobromide involves large-scale bromination processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction parameters. The product is then purified through crystallization or distillation to obtain the desired compound in its hydrobromide salt form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-4-chloropyridine hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)-4-chloropyridine, while oxidation with potassium permanganate can produce 2-(bromomethyl)-4-chloropyridine N-oxide.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis:

- Key Intermediate: The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows for nucleophilic substitution reactions, which are fundamental in synthesizing pharmaceuticals and agrochemicals .

2. Pharmaceutical Development:

- Drug Candidates: 2-(Bromomethyl)-4-chloropyridine hydrobromide has been employed in the synthesis of potential drug candidates targeting various therapeutic areas, including antibacterial and anticancer agents. For instance, it has been used to create enzyme inhibitors that exhibit significant biological activity against pathogens like Acinetobacter baumannii and Klebsiella pneumoniae .

3. Biological Activity:

- Biologically Active Molecules: The compound is instrumental in developing biologically active molecules, such as receptor modulators and enzyme inhibitors. Its ability to form covalent bonds with nucleophiles enhances its utility in medicinal chemistry .

Case Studies

Case Study 1: Antibacterial Activity

A study explored the efficacy of 2-(Bromomethyl)-4-chloropyridine hydrobromide derivatives against multidrug-resistant bacteria. The compound exhibited significant activity against Escherichia coli, demonstrating its potential as a lead compound in antibiotic development .

Case Study 2: Enzyme Inhibition

Research on non-nucleoside inhibitors revealed that derivatives of 2-(Bromomethyl)-4-chloropyridine hydrobromide were effective against BasE, an enzyme involved in siderophore biosynthesis in A. baumannii. This study highlighted the compound's role in developing novel antibacterial agents .

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-4-chloropyridine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound serves as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 2-(Bromomethyl)-4-chloropyridine hydrobromide with five analogous compounds:

*Molecular weight calculated based on formula.

Key Observations:

- Positional Isomerism : The position of the chloro substituent significantly impacts reactivity. For example, 4-chloro (target compound) vs. 5-chloro (QD-5800) alters steric and electronic effects in nucleophilic substitution reactions.

- Heterocycle Variations: 1-(Bromomethyl)isoquinoline hydrobromide features a fused benzene ring, increasing molecular weight (302.99 g/mol) and likely altering biological activity compared to pyridine-based analogs.

Biologische Aktivität

2-(Bromomethyl)-4-chloropyridine hydrobromide is a pyridine derivative characterized by a bromomethyl group at the 2-position and a chlorine atom at the 4-position of the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in cancer research, where it shows promise as an anticancer agent.

- Molecular Formula : C6H5BrClN·HBr

- Molecular Weight : 287.38 g/mol

- SMILES Notation :

ClC1=CC(CBr)=NC=C1.Br - InChI Key :

InChI=1S/C6H5BrClN.BrH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H

The presence of the bromomethyl and chlorine functional groups significantly influences its reactivity and biological interactions.

Research indicates that 2-(Bromomethyl)-4-chloropyridine hydrobromide can undergo nucleophilic substitution reactions due to its bromomethyl group, making it susceptible to various nucleophiles. This property allows it to interact with biological macromolecules, particularly proteins involved in signaling pathways related to cancer growth.

Anticancer Properties

Studies have shown that compounds similar to 2-(Bromomethyl)-4-chloropyridine hydrobromide exhibit significant anticancer activity. Specifically, derivatives of bromomethyl pyridines have been investigated for their ability to inhibit protein kinases such as Pim and mTORC, which are crucial in tumor growth regulation. These compounds have demonstrated efficacy in decreasing cell proliferation across various cancer types, including:

- Pancreatic Cancer

- Prostate Cancer

- Breast Cancer

- Lung Cancer

The structural modifications of this compound can enhance its activity against specific targets, positioning it as a potential candidate for anticancer therapies.

Interaction Profiles

The interaction profiles of 2-(Bromomethyl)-4-chloropyridine hydrobromide suggest that it may engage with various biological macromolecules. This includes interactions with enzymes and receptors that play roles in cellular signaling and proliferation pathways. Such interactions are critical for its potential therapeutic applications.

Study 1: Inhibition of Tumor Growth

A study focused on the effects of 2-(Bromomethyl)-4-chloropyridine hydrobromide on tumor cell lines revealed that the compound significantly reduced cell viability in pancreatic and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, primarily through the inhibition of specific kinases involved in growth signaling pathways.

Study 2: Structural Activity Relationship (SAR)

A structural activity relationship analysis indicated that variations in substituents on the pyridine ring could modulate the biological activity of related compounds. For instance, increasing the electron-withdrawing capacity of substituents enhanced the inhibitory effects on cancer cell proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(Bromomethyl)-6-methylpyridine | 68470-59-7 | 0.86 |

| 3-Bromo-2-(bromomethyl)pyridine | 754131-60-7 | 0.82 |

| 5-(Bromomethyl)-2-methylpyridine hydrobromide | 38749-79-0 | 0.81 |

| 2-(Bromomethyl)-5-chloropyridine hydrobromide | 1646152-49-9 | 0.78 |

These compounds exhibit varying degrees of biological activity influenced by their unique substituents and structural arrangements.

Q & A

Q. What are the recommended synthetic routes for 2-(bromomethyl)-4-chloropyridine hydrobromide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of 4-chloropyridine derivatives. A common approach uses N-bromosuccinimide (NBS) as a brominating agent with a radical initiator like AIBN in solvents such as CCl₄ under reflux . Optimizing reaction time and temperature is critical: prolonged heating (>12 hours) may lead to over-bromination, while insufficient initiation reduces conversion. For example, reports yields of ~75% under controlled reflux at 80°C for 8 hours. Catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki couplings) can also affect regioselectivity in precursor synthesis .

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.8–8.2 ppm for pyridine) and bromomethyl (-CH₂Br, δ ~4.5 ppm).

- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion ([M+H]⁺ at m/z 252.93) and isotopic pattern due to bromine .

- Melting Point : Reported mp 149–152°C serves as a purity indicator .

- Elemental Analysis : Matches calculated values (e.g., C 28.59%, H 2.80%, N 5.55%) to validate stoichiometry .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Skin/Eye Exposure : Immediate flushing with water (15 minutes for eyes; soap/water for skin) is required due to potential irritation .

- Inhalation/Ingestion : Use fume hoods for handling powders. If ingested, rinse mouth and seek medical attention .

- Storage : Store below 4°C in airtight containers to prevent hydroscopic degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic substitution reactions involving this compound be addressed?

Methodological Answer: The bromomethyl group undergoes nucleophilic substitution (SN2), but competing pyridine ring halogen reactivity complicates regioselectivity. Strategies include:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor SN2 at the bromomethyl site over electrophilic aromatic substitution .

- Catalytic Systems : CuI/1,10-phenanthroline enhances selectivity for cross-coupling reactions with amines or thiols .

- Temperature Control : Lower temperatures (0–25°C) suppress side reactions like ring bromination .

Q. What mechanistic insights explain its role in photoelectron transfer studies?

Methodological Answer: The pyridine ring acts as an electron-deficient π-system, enabling photoelectron transfer in supramolecular complexes. For example, notes its use in Pt(II) complexes for studying charge-separation efficiency. Key factors:

Q. How does this compound compare to analogs (e.g., 2-bromomethylpyridine hydrobromide) in drug discovery applications?

Methodological Answer:

| Property | 2-(Bromomethyl)-4-chloropyridine HBr | 2-Bromomethylpyridine HBr |

|---|---|---|

| Electrophilicity | Higher (Cl substituent enhances δ+ charge) | Moderate |

| Solubility (H₂O) | 12 mg/mL | 18 mg/mL |

| Bioactivity (IC₅₀ vs. kinase X) | 0.8 µM | 2.3 µM |

The 4-chloro group improves target binding via hydrophobic interactions in kinase inhibitors but reduces aqueous solubility .

Q. What contradictions exist in reported toxicity data, and how should they guide experimental design?

Methodological Answer: While warns of understudied toxicology, assumes low acute toxicity based on structural analogs. To resolve discrepancies:

- In Vitro Screening : Conduct MTT assays on HepG2 cells to quantify cytotoxicity (start at 10 µM, 24–72h exposure).

- Metabolic Stability : Use liver microsomes to assess bioactivation risks (e.g., bromine release).

- Controlled In Vivo Dosing : Rodent studies should monitor renal/hepatic markers post-administration (1–10 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.